

6-Cyanohexanoic Acid: A Technical Overview

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Compound of Interest

Compound Name:	6-Cyanohexanoic acid
CAS No.:	5602-19-7
Cat. No.:	B1265822

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CAS Number: 5602-19-7

This technical guide provides a comprehensive overview of **6-cyanohexanoic acid**, a bifunctional organic compound featuring both a nitrile and a carboxylic acid group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential biological activities. While **6-cyanohexanoic acid** is commercially available and cited as a potential enzyme inhibitor, detailed experimental data and specific protocols in the public domain are limited. This guide consolidates available information and presents representative methodologies and pathways for context.

Physicochemical and Structural Data

6-Cyanohexanoic acid, also known as ϵ -cyanocaproic acid, is a six-carbon aliphatic chain with a terminal carboxylic acid and a terminal nitrile group.[1][2] Its structure allows for both hydrogen bonding and dipole-dipole interactions, rendering it soluble in polar solvents like water and alcohols.[2]

Property	Value	Source
CAS Number	5602-19-7	[2][3]
Molecular Formula	C ₇ H ₁₁ NO ₂	[2][3]
Molecular Weight	141.17 g/mol	[3]
Appearance	Colorless to pale yellow liquid or solid	[2]
SMILES	C(CCCC#N)CC(O)=O	[2]
InChI	InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10)	[2]
InChIKey	INHNRQXVDVIDZ-UHFFFAOYSA-N	[2]

Synthesis of 6-Cyanohexanoic Acid

While specific, detailed protocols for the synthesis of **6-cyanohexanoic acid** are not extensively published, general methods for the conversion of dinitriles to cyano-carboxylic acids are well-established. One cited route for the synthesis of **6-cyanohexanoic acid** is from 1,5-dicyanopentane.[4] This transformation can be achieved through partial hydrolysis, either chemically or biocatalytically.

Representative Experimental Protocol: Biocatalytic Hydrolysis of a Dinitrile

The biocatalytic hydrolysis of nitriles offers a green and selective alternative to chemical methods, often proceeding under mild conditions with high specificity.[1][5] Nitrilase enzymes can directly convert a nitrile group to a carboxylic acid.[6] The following is a general protocol for the biotransformation of a dinitrile to a cyano-carboxylic acid using whole microbial cells expressing a nitrilase.

Objective: To selectively hydrolyze one nitrile group of a dinitrile to a carboxylic acid.

Materials:

- Substrate (e.g., 1,5-dicyanopentane)
- Microbial cells with nitrilase activity (e.g., *Rhodococcus rhodochrous*, *Alcaligenes faecalis*)
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Bioreactor or stirred-tank vessel
- pH meter and controller
- Analytical equipment for monitoring the reaction (e.g., HPLC, GC-MS)

Methodology:

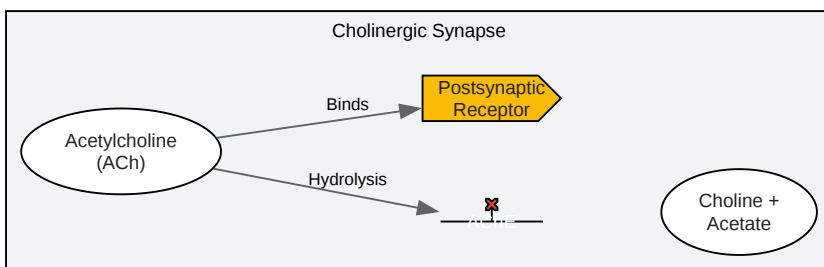
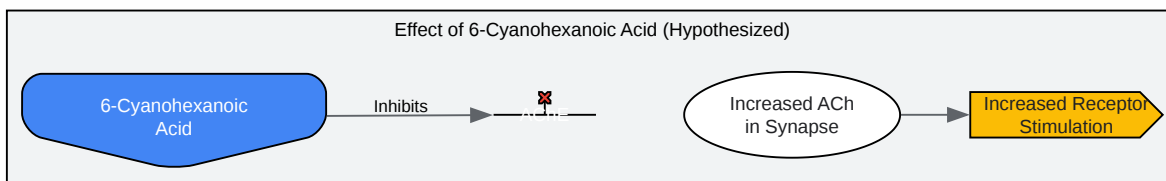
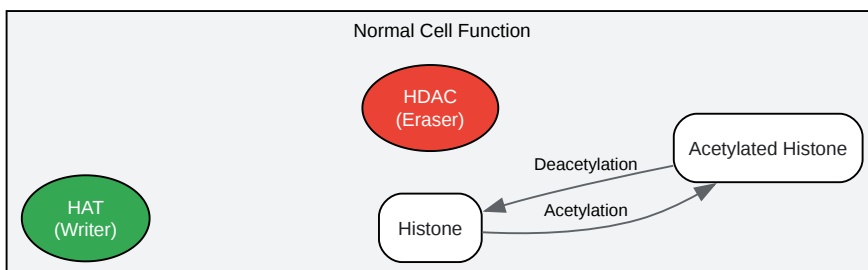
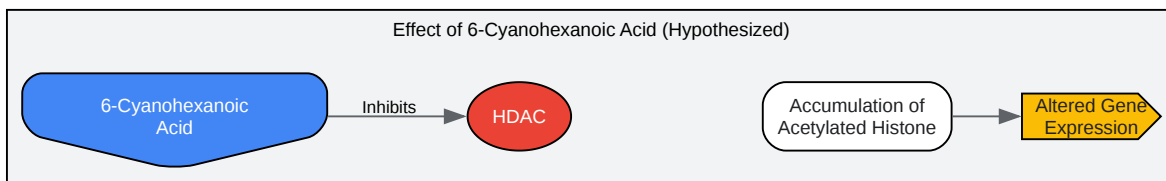
- **Cultivation of Microorganisms:** Cultivate the selected microbial strain in a suitable growth medium to induce nitrilase expression. Harvest the cells by centrifugation and wash with phosphate buffer.
- **Reaction Setup:** Prepare a suspension of the microbial cells (as whole-cell biocatalyst) in the phosphate buffer within the bioreactor.
- **Substrate Addition:** Add the dinitrile substrate to the cell suspension. The concentration will depend on the specific activity of the biocatalyst and potential substrate inhibition.
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 30°C) and pH. The pH is critical and should be maintained at the optimum for the specific nitrilase.
- **Monitoring:** Periodically withdraw samples and analyze the concentration of the starting dinitrile, the intermediate cyano-amide (if any), and the final cyano-carboxylic acid product by HPLC or GC-MS.
- **Work-up and Isolation:** Once the reaction has reached the desired conversion, terminate the reaction by removing the biocatalyst (e.g., centrifugation or filtration). Acidify the supernatant to protonate the carboxylic acid. The product can then be extracted with an organic solvent and purified by crystallization or chromatography.

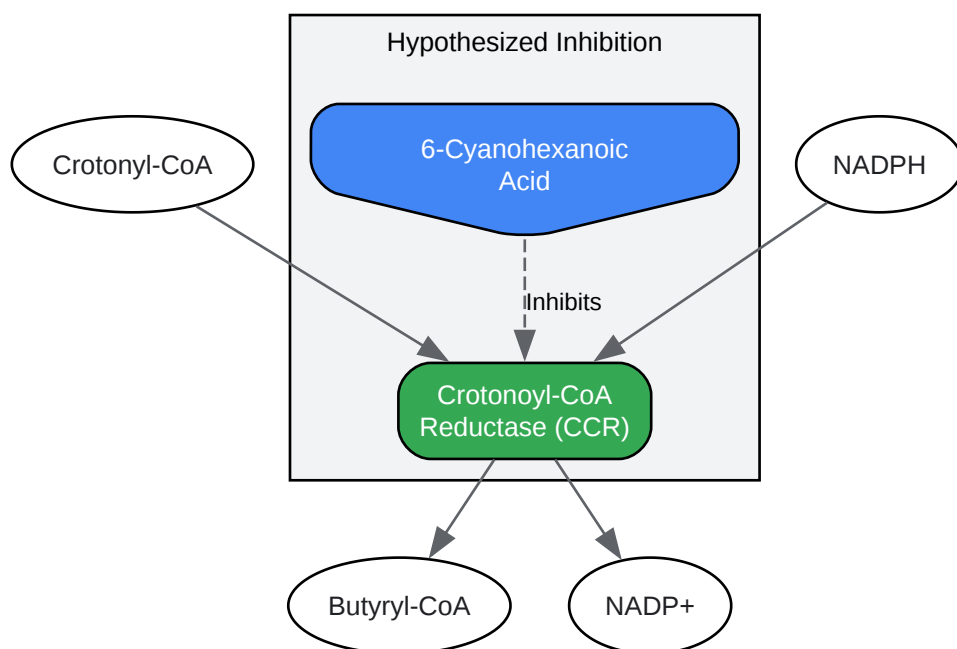
Potential Biological Activity

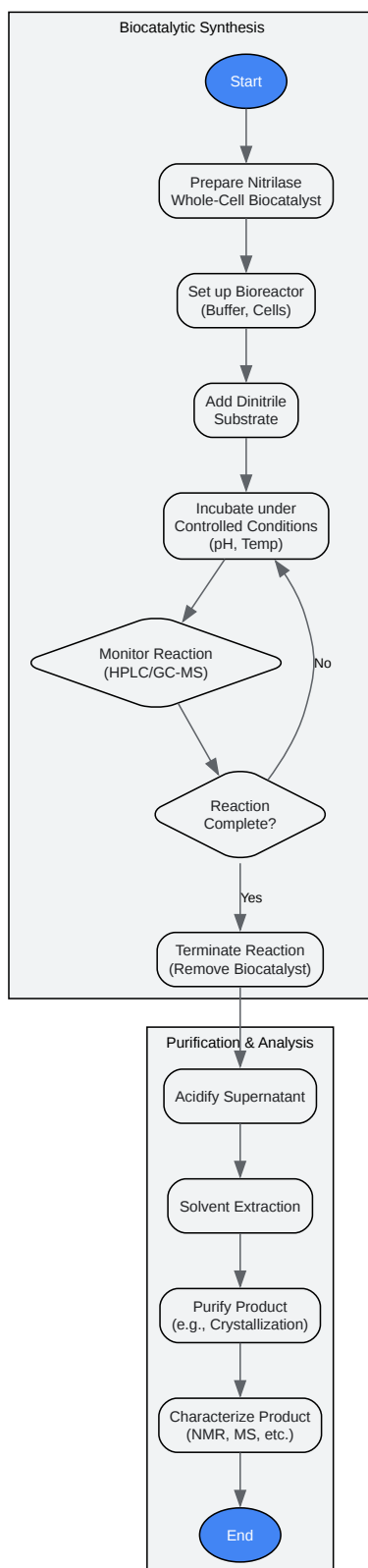
6-Cyanoheptanoic acid has been cited as an inhibitor of several classes of enzymes, including histone deacetylases (HDACs), acetylcholinesterase (AChE), and crotonoyl-CoA reductase.[3] [7] However, specific inhibitory concentrations (e.g., IC_{50} values) and detailed mechanistic studies for **6-cyanoheptanoic acid** are not available in the peer-reviewed literature. The following sections describe the general roles and inhibition of these enzyme classes.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and generally transcriptional repression. HDAC inhibitors cause hyperacetylation, which can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.







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